1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine
Description
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine is a pyrazole-based small molecule characterized by a central pyrazole ring substituted at positions 1 and 3 with 3-chlorophenyl and 4-fluorophenyl groups, respectively. Its molecular formula is C₁₅H₁₁ClFN₃, with a molecular weight of 287.72 g/mol. The compound’s synthesis typically involves condensation reactions between substituted acetophenones and hydrazine derivatives, followed by functionalization of the pyrazole core .
Properties
IUPAC Name |
2-(3-chlorophenyl)-5-(4-fluorophenyl)pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3/c16-11-2-1-3-13(8-11)20-15(18)9-14(19-20)10-4-6-12(17)7-5-10/h1-9H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLEPIXFIWCZQGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C(=CC(=N2)C3=CC=C(C=C3)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401482 | |
| Record name | 2-(3-chlorophenyl)-5-(4-fluorophenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618098-30-9 | |
| Record name | 2-(3-chlorophenyl)-5-(4-fluorophenyl)pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-CHLOROPHENYL)-3-(4-FLUOROPHENYL)-1H-PYRAZOL-5-AMINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine typically involves the reaction of appropriate substituted hydrazines with α,β-unsaturated carbonyl compounds. One common method includes the condensation of 3-chlorobenzohydrazide with 4-fluorobenzaldehyde under acidic conditions, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of solvents such as ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole N-oxides.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require the presence of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Pyrazole N-oxides.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. A study focusing on pyrazole derivatives, including 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine, revealed promising antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell walls and interference with metabolic pathways .
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. A series of experiments indicated that pyrazole derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The chlorophenyl and fluorophenyl groups are thought to play a crucial role in enhancing the selectivity of these compounds towards cancerous cells .
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory potential of pyrazole derivatives. Studies have shown that these compounds can modulate inflammatory pathways, leading to reduced production of pro-inflammatory cytokines. This property makes them candidates for treating chronic inflammatory diseases .
Synthesis of Functional Materials
This compound has been utilized in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form stable complexes with metal ions allows it to be used as a ligand in coordination chemistry, leading to the development of new materials with enhanced properties .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of the chlorophenyl and fluorophenyl groups can influence its binding affinity and selectivity towards these targets. The compound may modulate various signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole derivatives are widely studied for their structural versatility and pharmacological relevance. Below is a detailed comparison of 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine with structurally analogous compounds:
Structural and Substituent Effects
Physicochemical Properties
| Property | Target Compound | 3-(4-Chlorophenyl)-1-methyl Analogue | 4-(4-Fluorophenyl)-3-(trifluoromethyl) Analogue |
|---|---|---|---|
| LogP (Predicted) | 3.8 | 2.9 | 4.1 |
| Solubility (µg/mL) | ~15 (PBS) | ~45 (PBS) | ~8 (PBS) |
| Metabolic Stability | Moderate | High | High |
Key Research Findings
Substituent Positioning Dictates Selectivity : Regioisomeric changes in pyrazole derivatives can switch target specificity from anti-inflammatory kinases (p38α) to oncogenic kinases (VEGFR2, EGFR) .
Electron-Withdrawing Groups Enhance Binding : Chloro and fluoro substituents improve affinity for hydrophobic enzyme pockets compared to electron-donating groups (e.g., methoxy) .
Bulkier Groups Reduce Solubility : Trichlorophenyl or trifluoromethyl substitutions increase hydrophobicity, complicating formulation .
Biological Activity
1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, structural characteristics, and biological activities of this compound, drawing on various research findings and case studies.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves a condensation reaction. For instance, one study reported its synthesis from 3-(4-chlorophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide and 2-bromo-2,3-dihydro-1H-inden-1-one in anhydrous ethanol under reflux conditions, yielding colorless crystals with a melting point of 510–511 K . The compound's structure includes distinct aromatic rings which contribute to its biological activity.
Crystal Structure
The crystal structure analysis reveals that the compound forms dimers linked by weak C—H⋯N interactions, with notable π–π stacking between thiazolyl units. The dihedral angles between the ring planes indicate a degree of conformational flexibility that may influence its biological interactions .
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives. For example, related compounds have demonstrated significant inhibitory effects on cyclooxygenase (COX) enzymes, with IC50 values in the low micromolar range. A related derivative exhibited COX-2 inhibitory activity with an IC50 of 0.01 µM, indicating a strong anti-inflammatory effect .
Anticancer Properties
Pyrazole derivatives, including this compound, have been investigated for their anticancer properties. One study identified a similar compound that inhibited tubulin polymerization and arrested the cell cycle in the G2/M phase, showcasing its potential as an anticancer agent .
Case Studies
- In Vivo Studies : In vivo experiments on related pyrazole compounds showed a reduction in tumor growth in models of breast cancer and colon cancer. These compounds were found to induce apoptosis in cancer cells via mitochondrial pathways .
- Docking Studies : Molecular docking simulations have illustrated that these compounds can effectively bind to key targets such as tubulin and COX enzymes, suggesting mechanisms for their observed biological activities .
Comparative Biological Activity Table
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-(3-Chlorophenyl)-3-(4-fluorophenyl)-1H-pyrazol-5-amine, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step condensation reactions. A common approach involves:
Core Template Formation : Starting with a 1,5-diarylpyrazole core, analogous to methods used for SR141716 derivatives, by condensing substituted phenylhydrazines with β-keto esters or nitriles .
Substituent Introduction : Fluorophenyl and chlorophenyl groups are introduced via Ullmann coupling or nucleophilic aromatic substitution under palladium catalysis .
Key Conditions : Reaction yields (60–85%) depend on temperature (80–120°C), solvent polarity (DMF or THF), and catalysts (e.g., Pd(PPh₃)₄). Purification often employs column chromatography with silica gel and ethyl acetate/hexane gradients.
Q. Which spectroscopic and crystallographic techniques are used to confirm the molecular structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., fluorophenyl δ ~160 ppm for C-F in ¹³C) and amine proton shifts (δ 5.5–6.0 ppm) .
- X-ray Crystallography : Single-crystal analysis reveals bond angles (e.g., pyrazole ring N–N–C angles ≈ 109–112°) and torsional parameters (e.g., dihedral angles between aryl groups: 45–60°) .
- IR Spectroscopy : Confirms N–H stretches (3300–3500 cm⁻¹) and C–Cl/F vibrations (700–800 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in NMR data during the synthesis of novel analogs?
- Methodological Answer :
- Isotopic Labeling : Use ¹⁵N-labeled precursors to clarify ambiguous amine proton couplings .
- Dynamic NMR : Analyze temperature-dependent spectra to detect rotational barriers in hindered aryl groups .
- Computational Validation : Compare experimental shifts with DFT-predicted chemical shifts (e.g., using Gaussian or ORCA software) .
Q. What strategies optimize bioactivity through systematic substitution of the chlorophenyl and fluorophenyl groups?
- Methodological Answer :
- SAR Studies : Replace substituents with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups to modulate electronic effects. Example:
| Substituent (R₁/R₂) | LogP | IC₅₀ (μM) |
|---|---|---|
| 3-Cl, 4-F | 3.2 | 0.85 |
| 4-NO₂, 4-F | 2.8 | 0.42 |
| Data from analogs in |
- Pharmacophore Modeling : Use software like Schrödinger to identify critical H-bond acceptors (e.g., pyrazole N) and hydrophobic pockets .
Q. How do crystallographic parameters correlate with computational structural predictions?
- Methodological Answer :
- Overlay Analysis : Compare X-ray structures (e.g., triclinic P1, a=10.2487 Å, α=109.2° ) with DFT-optimized geometries. RMSD values <0.5 Å validate accuracy.
- Torsional Analysis : Match experimental dihedral angles (e.g., 179.8° for C–Cl···F interactions ) with molecular dynamics simulations to assess flexibility.
Data Contradiction Analysis
Q. How should researchers address conflicting bioactivity results across studies?
- Methodological Answer :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
